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molecular formula C9H17NO B060563 N,2,2,3,3-pentamethylcyclopropane-1-carboxamide CAS No. 171722-69-3

N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

Cat. No. B060563
M. Wt: 155.24 g/mol
InChI Key: RDTKJSMWDWTJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880157

Procedure details

A solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (16.05 g, 0.1 mole) in the THF (50 ml) was added slowly to 35% aqueous methyl amine (200 ml). The reaction mixture was stirred for 24 hours at room temperature, and, after removal of THF under reduced pressure, was extracted with CH2Cl2 (2×50 ml). The CH2Cl2 extract was washed successively with H2O (2×100 ml), 0.3 N HCl (200 ml), 0.1 NaHCO3 (100 ml) and saturated NaCl (150 ml), dried over MgSO4 and evaporated to dryness under reduced pressure. The crude product was treated with hexane (100 ml) at room temperature for 30 minutes, filtered and dried to afford 10.5 g (68 mmole, 68%) of a white solid, m.p.: 98° C.
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[C:4]([CH3:6])([CH3:5])[CH:3]1[C:7](Cl)=[O:8].[CH3:11][NH2:12]>C1COCC1>[CH3:11][NH:12][C:7]([CH:3]1[C:2]([CH3:10])([CH3:1])[C:4]1([CH3:6])[CH3:5])=[O:8]

Inputs

Step One
Name
Quantity
16.05 g
Type
reactant
Smiles
CC1(C(C1(C)C)C(=O)Cl)C
Name
Quantity
200 mL
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removal of THF under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 extract
WASH
Type
WASH
Details
was washed successively with H2O (2×100 ml), 0.3 N HCl (200 ml), 0.1 NaHCO3 (100 ml) and saturated NaCl (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The crude product was treated with hexane (100 ml) at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNC(=O)C1C(C1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68 mmol
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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